molecular formula C18H19ClN4O2 B2633303 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea CAS No. 2185590-36-5

1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea

Cat. No.: B2633303
CAS No.: 2185590-36-5
M. Wt: 358.83
InChI Key: QPXOGCDECNBMKK-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrazolyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Attachment of the furan ring: The pyrazole derivative is then reacted with a furan-containing compound under suitable conditions to form the desired intermediate.

    Introduction of the chlorophenyl group: The intermediate is further reacted with a chlorophenyl isocyanate to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the chlorophenyl group.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

    1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea: Lacks the 3,5-dimethyl groups on the pyrazole ring.

    1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea: Lacks the furan ring.

Uniqueness: 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea is unique due to the presence of both the 3,5-dimethylpyrazole and furan rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-12-10-13(2)23(22-12)16(17-8-5-9-25-17)11-20-18(24)21-15-7-4-3-6-14(15)19/h3-10,16H,11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXOGCDECNBMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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